molecular formula C11H9ClFNO2 B2556952 4-chloro-3-ethoxy-7-fluoroisoquinolin-1-ol CAS No. 2445785-26-0

4-chloro-3-ethoxy-7-fluoroisoquinolin-1-ol

Cat. No.: B2556952
CAS No.: 2445785-26-0
M. Wt: 241.65
InChI Key: UZEGZCIQWNVWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-ethoxy-7-fluoroisoquinolin-1-ol is a halogenated isoquinoline derivative with the molecular formula C₁₁H₉ClFNO₂ and a molecular weight of 241.65 g/mol . Its structure features an isoquinoline backbone substituted with:

  • Chlorine at position 4,
  • Ethoxy group at position 3,
  • Fluorine at position 7,
  • Hydroxyl group at position 1.

Properties

IUPAC Name

4-chloro-3-ethoxy-7-fluoro-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c1-2-16-11-9(12)7-4-3-6(13)5-8(7)10(15)14-11/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEGZCIQWNVWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C(C=C2)F)C(=O)N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-7-fluoroisoquinolin-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable isoquinoline derivative.

    Chlorination: Introduction of the chlorine atom at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethoxylation: The ethoxy group is introduced at the 3-position using ethyl iodide in the presence of a base like potassium carbonate.

    Fluorination: The fluorine atom is introduced at the 7-position using a fluorinating agent such as diethylaminosulfur trifluoride.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 1-position using a hydroxylating agent like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-7-fluoroisoquinolin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-3-ethoxy-7-fluoroisoquinolin-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-7-fluoroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between 4-chloro-3-ethoxy-7-fluoroisoquinolin-1-ol and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties References
This compound Isoquinoline Cl (4), OCH₂CH₃ (3), F (7), OH (1) 241.65 Research chemical, drug discovery
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Quinoline (dihydro) Cl (7), F (6), NO₂ (8), cyclopropyl (1), oxo (4), COOEt (3) ~433.8* Antibiotic intermediate (e.g., ciprofloxacin)
7-Fluoroquinolin-8-ol Quinoline F (7), OH (8) ~179.16* Pharmaceutical intermediate
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Quinoline (dihydro) Cl (7), F (6), cyclopropyl (1), oxo (4) ~254.67* Research applications (e.g., antimicrobial studies)

*Calculated based on molecular formulas.

Key Comparative Insights

Core Structure Variations
  • Isoquinoline vs. Quinoline: The target compound’s isoquinoline scaffold positions the nitrogen atom at the 2-position, unlike quinoline derivatives (nitrogen at 1-position). This alters electronic properties and binding interactions in biological systems .
Substituent Effects
  • Halogen Placement: Fluorine at position 7 (isoquinoline) vs. position 6 (quinoline) influences steric and electronic effects. Fluorine’s electron-withdrawing nature modulates ring reactivity and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.